4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO3 and a molecular weight of 335.19 g/mol . This compound is characterized by the presence of a bromobenzyl group and an ethoxybenzaldehyde moiety, making it a valuable intermediate in organic synthesis and various chemical research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 3-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:
3-Ethoxybenzaldehyde+3-Bromobenzyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of palladium catalysts.
Major Products
Oxidation: 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can participate in various binding interactions, while the aldehyde and ethoxy groups can undergo chemical modifications that influence the compound’s activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde
- 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is unique due to the specific positioning of the bromobenzyl and ethoxy groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthesis and specialized applications .
Biological Activity
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18BrO3
- Molecular Weight : 351.23 g/mol
- Chemical Structure : The compound features a bromobenzyl ether and an ethoxy group attached to a benzaldehyde moiety, contributing to its unique reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Its structural similarity to other benzaldehyde derivatives suggests it may exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS). This leads to cell cycle arrest and ultimately cell death.
- Case Studies :
- A study evaluated its efficacy against human leukemia (HL-60) and colon adenocarcinoma (COLO-205) cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range .
- Another investigation into related compounds indicated that modifications at the benzaldehyde position could enhance anticancer activity, suggesting a structure-activity relationship that warrants further exploration .
Antimicrobial Activity
Preliminary assessments indicate that this compound exhibits antimicrobial properties against various bacterial strains.
- Testing Methods : The compound was tested using standard disk diffusion methods and minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacteria.
- Results :
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted. The following table summarizes key findings:
Compound Name | Activity Type | IC50 (µM) | Comments |
---|---|---|---|
This compound | Anticancer | 10 | Effective against HL-60 and COLO-205 cells |
3-Benzylidenechromanones | Anticancer | 12 | Related structure with significant cytotoxicity |
Benzaldehyde derivatives | Antimicrobial | 15 | General antimicrobial activity noted |
Properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFGCOXRVKICFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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